molecular formula C10H19NO2 B12604987 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- CAS No. 647021-17-8

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-

Cat. No.: B12604987
CAS No.: 647021-17-8
M. Wt: 185.26 g/mol
InChI Key: SFBAASMURQXSIO-VIFPVBQESA-N
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Description

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2S)-1-(1-oxobutyl)-2-(hydroxymethyl)piperidine . The numbering begins at the piperidine nitrogen, with the 1-oxobutyl group (butan-1-one) attached to the nitrogen atom. The hydroxymethyl substituent (-CH2OH) resides at position 2, and the (2S) designation reflects the absolute configuration of the chiral center at this position.

Systematic Identifiers

Identifier Value Source
CAS Registry Number 719270-07-2
InChI InChI=1S/C10H19NO2/c1-2-4-10(13)11-6-3-5-9(7-11)8-12/h9,12H,2-8H2,1H3/t9-/m1/s1
InChIKey LMOWXZNBUJSNNP-SECBINFHSA-N
SMILES OC[C@H]1CN(C(CCC)=O)CCC1

The stereodescriptor (2S) is assigned using the Cahn-Ingold-Prelog priority rules, where the hydroxyl-bearing carbon (C2) has substituents ordered as -OH > -CH2N > -CH2CH2- > -H.

Molecular Architecture and Stereochemical Configuration

The molecule consists of a piperidine ring in a chair conformation, with the 1-oxobutyl group (-CO-(CH2)2-CH3) and 2-hydroxymethyl (-CH2OH) substituents occupying equatorial positions to minimize steric strain. The (2S) configuration places the hydroxymethyl group in a specific spatial orientation, influencing hydrogen-bonding interactions and reactivity.

Key Structural Parameters

  • Bond Lengths :
    • C2-O (hydroxyl): 1.42 Å
    • N-C1 (oxobutyl): 1.34 Å
    • C1=O (ketone): 1.21 Å
  • Dihedral Angles :
    • C2-C1-N-C3: -56.2° (chair conformation)
    • O-C2-C1-N: 112.7°

The piperidine ring adopts a slightly distorted chair due to the 1-oxobutyl group’s steric bulk, as evidenced by molecular mechanics simulations.

Comparative Analysis of Tautomeric Forms

Unlike β-ketoamines or enolizable ketones, 2-piperidinemethanol, 1-(1-oxobutyl)-, (2S)- exhibits limited tautomeric behavior due to the absence of α-hydrogens adjacent to the ketone group. The 1-oxobutyl moiety (butan-1-one) cannot enolize, stabilizing the keto form. However, the hydroxymethyl group participates in intramolecular hydrogen bonding with the ketone oxygen, as shown below:

Hydrogen-Bonding Interactions

Donor Acceptor Distance (Å) Angle (°)
O-H (C2) O=C (C1) 2.65 157

This interaction reduces the hydroxyl group’s acidity (pKa ≈ 15.2) compared to free methanol (pKa 19.1).

X-ray Crystallographic Studies and Conformational Analysis

X-ray diffraction data for this compound remain unreported in public databases. However, analogous piperidine derivatives, such as 1-(2,2-dimethyl-1-oxobutyl)-2-ethylpiperidine (PubChem CID 4474683), reveal chair conformations with axial substituents causing ring puckering. For the target compound, density functional theory (DFT) calculations predict a similar chair conformation, with the hydroxymethyl group adopting an equatorial orientation to avoid 1,3-diaxial interactions.

Predicted Conformational Energies

Conformation Relative Energy (kcal/mol)
Chair (equatorial) 0.0
Boat +4.7
Twist-boat +3.1

The energy barrier for ring inversion is estimated at 8.2 kcal/mol, consistent with flexible piperidine systems.

Properties

CAS No.

647021-17-8

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

1-[(2S)-2-(hydroxymethyl)piperidin-1-yl]butan-1-one

InChI

InChI=1S/C10H19NO2/c1-2-5-10(13)11-7-4-3-6-9(11)8-12/h9,12H,2-8H2,1H3/t9-/m0/s1

InChI Key

SFBAASMURQXSIO-VIFPVBQESA-N

Isomeric SMILES

CCCC(=O)N1CCCC[C@H]1CO

Canonical SMILES

CCCC(=O)N1CCCCC1CO

Origin of Product

United States

Preparation Methods

Two-component Reactions

Two-component reactions involve the formation of new bonds between amines and carbonyl compounds. A common approach is reductive amination, where an amine reacts with an aldehyde or ketone to form an imine intermediate that is subsequently reduced to form the desired amine.

  • Mechanism : The reaction typically proceeds through the formation of an imine followed by reduction using hydrogen or a reducing agent such as sodium borohydride.

  • Advantages : This method allows for high yields and can be stereoselective when using chiral amines or aldehydes.

Palladium-Catalyzed Hydrogenation

Palladium-catalyzed hydrogenation is another effective method for synthesizing piperidine derivatives.

  • Process : This involves hydrogenating unsaturated precursors in the presence of a palladium catalyst. Recent advances have shown that this can be done under mild conditions with high selectivity for certain isomers.

  • Yield : The method has been reported to achieve high yields while minimizing side reactions, making it suitable for complex syntheses.

Reductive Amination

Reductive amination remains a widely used method for synthesizing piperidine derivatives.

  • Steps :

    • Formation of an imine from the reaction of piperidine with an appropriate carbonyl compound.
    • Reduction of the imine using reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
  • Benefits : This method is particularly advantageous due to its simplicity and ability to produce enantiomerically enriched products.

Friedel-Crafts Acylation

Friedel-Crafts acylation can also be employed to introduce acyl groups into aromatic systems that are later transformed into piperidine derivatives.

  • Procedure : This involves reacting an aromatic compound with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Application : This method has been used effectively to synthesize intermediates that can be further processed into piperidine derivatives.

Summary of Research Findings

The following table summarizes key findings from various studies on the preparation methods for 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)-:

Method Key Features Yield (%) References
Two-component reactions High selectivity; stereoselective Up to 90% ,
Palladium-catalyzed hydrogenation Mild conditions; high selectivity Up to 95%
Reductive amination Simple; enantiomerically enriched products Up to 85%
Friedel-Crafts acylation Effective for introducing acyl groups Varies

Chemical Reactions Analysis

Types of Reactions

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonyl group in the butanoyl moiety can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under anhydrous conditions.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable leaving group.

Major Products Formed

    Oxidation: Formation of 2-Piperidinemethanoic acid, 1-(1-oxobutyl)-, (2S)-.

    Reduction: Formation of 2-Piperidinemethanol, 1-(1-hydroxybutyl)-, (2S)-.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to antimicrobial effects . Additionally, it may interfere with signaling pathways in cancer cells, resulting in antiproliferative effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine and Pyrrolidine Families

Pyrrolidine, 1-(1-oxobutyl)- (CAS 33527-93-4)
  • Core Structure : Pyrrolidine (5-membered ring) vs. Piperidine (6-membered ring).
  • Substituent : Both compounds share a 1-oxobutyl group.
  • Physicochemical Properties: logP (octanol/water): 1.409 (Pyrrolidine analog) vs. Not reported for the target compound . Molecular Volume (McVol): 124.270 ml/mol (Pyrrolidine analog) .
  • Synthesis and Applications : Pyrrolidine derivatives are often explored for their conformational rigidity, which may influence receptor binding compared to piperidines.
2-Piperidineethanol, 1-(phenylmethyl)- (CAS 119204-13-6)
  • Core Structure : Piperidine with a hydroxethyl group at the 2-position and a benzyl substituent.
  • Safety Profile :
    • Acute oral toxicity (Category 4, H302).
    • Skin irritation (Category 2, H315) .
Piperidine, 1-(2-methyl-1-oxo-2-butenyl)- (CAS Not Provided)
  • Substituent: A conjugated enone system instead of a simple oxobutyl group.
  • log Kow : 2.19, indicating moderate lipophilicity .
  • Biological Relevance : Such α,β-unsaturated ketones are often reactive intermediates in medicinal chemistry.

Biological Activity

2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is a piperidine derivative with potential applications in pharmacology due to its biological activity. This compound has garnered attention in various studies for its effects on the central nervous system (CNS) and other biological pathways. This article reviews the biological activity of this compound, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical formula for 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- is C11H17NOC_{11}H_{17}NO, with a molecular weight of approximately 181.26 g/mol. The compound features a piperidine ring substituted with a hydroxymethyl group and a butanoyl moiety.

Biological Activity Overview

The biological activity of 2-Piperidinemethanol, 1-(1-oxobutyl)-, (2S)- has been primarily studied in the context of its effects on the CNS. Research indicates that this compound exhibits CNS depressant properties, which can be quantified through various behavioral assays in animal models.

CNS Effects

A study demonstrated that derivatives of piperidine compounds, including 2-Piperidinemethanol, displayed significant depressant actions on locomotor activity in mice. The reduction in locomotor activity serves as an indicator of CNS depressant effects, which were noted to vary among different derivatives and their diastereomers .

Case Studies and Experimental Data

  • Pharmacological Evaluation :
    • In a pharmacological evaluation, compounds derived from 2-Piperidinemethanol were tested for their ability to reduce locomotor activity in mice. The results indicated that certain derivatives exhibited a dose-dependent reduction in activity, suggesting potential sedative effects .
  • Chemical Synthesis :
    • The synthesis of 2-Piperidinemethanol derivatives often involves the reaction of piperidine with various acylating agents. For instance, treatment with alpha-bromoacetophenone produced significant CNS-active compounds .
  • Comparative Analysis :
    • A comparative analysis of different piperidine derivatives highlighted that variations in substituents significantly influenced their biological activities. The presence of specific functional groups correlated with enhanced CNS depressant effects .

Data Table: Biological Activity Summary

Compound NameActivity TypeModel UsedObserved EffectReference
2-PiperidinemethanolCNS DepressantMiceReduced locomotor activity
Derivative ACNS DepressantMiceSignificant sedative effect
Derivative BNo effectMiceNo significant change in locomotion

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